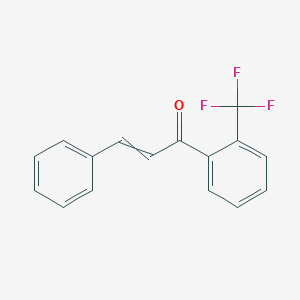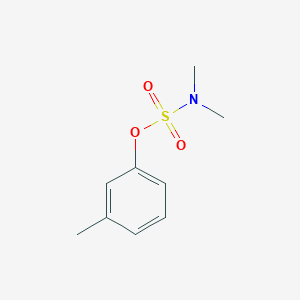
2-(1-(Quinolin-8-ylsulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3R)-1-quinolin-8-ylsulfonylpiperidin-3-yl]-5-thiophen-2-yl-1,3,4-oxadiazole is a complex organic compound that features a quinoline, piperidine, thiophene, and oxadiazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3R)-1-quinolin-8-ylsulfonylpiperidin-3-yl]-5-thiophen-2-yl-1,3,4-oxadiazole typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.
Introduction of the quinoline moiety: The quinoline ring is introduced via a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.
Sulfonylation: The piperidine ring is then sulfonylated using sulfonyl chlorides under basic conditions.
Formation of the oxadiazole ring: The oxadiazole ring is formed through cyclization reactions involving hydrazides and carboxylic acids.
Thiophene incorporation: The thiophene ring is introduced via cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3R)-1-quinolin-8-ylsulfonylpiperidin-3-yl]-5-thiophen-2-yl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Aplicaciones Científicas De Investigación
2-[(3R)-1-quinolin-8-ylsulfonylpiperidin-3-yl]-5-thiophen-2-yl-1,3,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its diverse functional groups.
Biology: Investigation of its biological activity against various pathogens.
Materials Science: Use in the development of organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 2-[(3R)-1-quinolin-8-ylsulfonylpiperidin-3-yl]-5-thiophen-2-yl-1,3,4-oxadiazole involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the sulfonyl group can form hydrogen bonds with biological macromolecules. The piperidine and thiophene rings contribute to the compound’s overall stability and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
2-[(3R)-1-quinolin-8-ylsulfonylpiperidin-3-yl]-5-phenyl-1,3,4-oxadiazole: Similar structure but with a phenyl ring instead of a thiophene ring.
2-[(3R)-1-quinolin-8-ylsulfonylpiperidin-3-yl]-5-pyridin-2-yl-1,3,4-oxadiazole: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 2-[(3R)-1-quinolin-8-ylsulfonylpiperidin-3-yl]-5-thiophen-2-yl-1,3,4-oxadiazole imparts unique electronic properties, making it more suitable for applications in organic electronics and photonics compared to its phenyl and pyridine analogs.
Propiedades
Fórmula molecular |
C20H18N4O3S2 |
|---|---|
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
2-(1-quinolin-8-ylsulfonylpiperidin-3-yl)-5-thiophen-2-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C20H18N4O3S2/c25-29(26,17-9-1-5-14-6-2-10-21-18(14)17)24-11-3-7-15(13-24)19-22-23-20(27-19)16-8-4-12-28-16/h1-2,4-6,8-10,12,15H,3,7,11,13H2 |
Clave InChI |
KVBIOJGKVDIIOQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3)C4=NN=C(O4)C5=CC=CS5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({[(Propan-2-yl)oxy]sulfanyl}oxy)propane](/img/structure/B14128674.png)



![N-ethyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B14128704.png)


![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B14128718.png)

![1,6-Diethenylbicyclo[4.1.0]hept-3-ene](/img/structure/B14128733.png)


![5-(3-Nitrophenyl)[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine](/img/structure/B14128750.png)

